molecular formula C8H5ClN2O2 B13133363 2-Chloroimidazo[1,2-a]pyridine-6-carboxylicacid

2-Chloroimidazo[1,2-a]pyridine-6-carboxylicacid

Cat. No.: B13133363
M. Wt: 196.59 g/mol
InChI Key: IGFAMNQAMKYAMR-UHFFFAOYSA-N
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Description

2-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structural features, which include a chloro substituent at the second position and a carboxylic acid group at the sixth position of the imidazo[1,2-a]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloroimidazo[1,2-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 2-chloroimidazo[1,2-a]pyridine-6-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloroimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a pH-sensitive fluorescent probe by undergoing structural changes in response to pH variations. This property is leveraged in real-time imaging of pH changes in cells . Additionally, its potential antituberculosis activity is attributed to its ability to inhibit key enzymes or pathways essential for the survival of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Uniqueness: 2-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to act as a fluorescent probe and potential therapeutic agent highlights its versatility and significance in scientific research .

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-chloroimidazo[1,2-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H5ClN2O2/c9-6-4-11-3-5(8(12)13)1-2-7(11)10-6/h1-4H,(H,12,13)

InChI Key

IGFAMNQAMKYAMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1C(=O)O)Cl

Origin of Product

United States

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